molecular formula C23H22N2O3 B14950779 2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B14950779
M. Wt: 374.4 g/mol
InChI Key: WCNOMTXXYDUQJZ-ZMOGYAJESA-N
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Description

2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of naphthalene and isoindole

Preparation Methods

The synthesis of 2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves a multi-step process. The initial step often includes the formation of the naphthalene derivative, followed by the introduction of the ethoxy group. Subsequent steps involve the formation of the isoindole structure and the final condensation reaction to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar compounds include other naphthalene derivatives and isoindole compounds. Compared to these, 2-{[(E)-(2-ethoxynaphthalen-1-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:

  • 2-ethoxynaphthalene
  • 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C23H22N2O3/c1-2-28-19-12-11-14-5-3-4-6-17(14)18(19)13-24-25-22(26)20-15-7-8-16(10-9-15)21(20)23(25)27/h3-8,11-13,15-16,20-21H,2,9-10H2,1H3/b24-13+

InChI Key

WCNOMTXXYDUQJZ-ZMOGYAJESA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=O)C4C5CCC(C4C3=O)C=C5

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4C5CCC(C4C3=O)C=C5

Origin of Product

United States

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